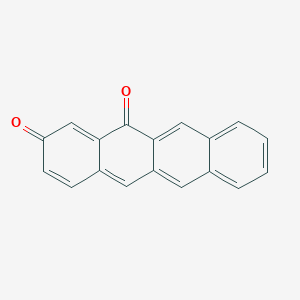
Tetracene-2,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracene-2,12-dione is an organic compound belonging to the class of tetracenequinones. It is a polycyclic aromatic hydrocarbon with a chemical formula of C18H10O2. This compound is known for its applications in organic electronics and its potential anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetracene-2,12-dione can be synthesized through various methods. One common synthetic route involves the oxidation of tetracene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium, such as acetic acid, to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis starting from simpler aromatic compounds. The process includes steps like Friedel-Crafts acylation, cyclization, and subsequent oxidation to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Tetracene-2,12-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the tetracene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide in acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sulfuric acid, nitric acid, and various alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted tetracene derivatives, which can have different functional groups such as hydroxyl, nitro, or alkyl groups .
Aplicaciones Científicas De Investigación
Tetracene-2,12-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of organic electronic materials.
Biology: Studied for its interactions with DNA and potential as an anticancer agent.
Medicine: Investigated for its cytotoxic effects on cancer cells, particularly breast and cervical cancer cell lines.
Industry: Utilized in the production of organic semiconductors and other electronic materials
Mecanismo De Acción
The mechanism of action of tetracene-2,12-dione involves its interaction with DNA. It primarily binds to the minor groove of DNA, disrupting the normal function of the DNA and leading to the inhibition of cell proliferation and induction of apoptosis. This mechanism is particularly relevant in its anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Tetracene-5,12-dione: Another tetracenequinone with similar properties and applications.
Pyrimidine-2,4-dione: A compound with notable anticancer potential.
Uniqueness
Tetracene-2,12-dione is unique due to its specific binding affinity to DNA and its potential for use in both organic electronics and as an anticancer agent. Its dual functionality makes it a compound of significant interest in both scientific research and industrial applications .
Propiedades
Número CAS |
55488-93-2 |
|---|---|
Fórmula molecular |
C18H10O2 |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
tetracene-2,12-dione |
InChI |
InChI=1S/C18H10O2/c19-15-6-5-13-8-14-7-11-3-1-2-4-12(11)9-16(14)18(20)17(13)10-15/h1-10H |
Clave InChI |
FTIVUPHIZQIESS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C=C4C=CC(=O)C=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















